molecular formula C13H22N2O B8330018 D-Alanine 1-Adamantyl Amide

D-Alanine 1-Adamantyl Amide

Cat. No.: B8330018
M. Wt: 222.33 g/mol
InChI Key: YPWCXZASIZMJJS-SEOMOHDOSA-N
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Description

D-Alanine 1-Adamantyl Amide is a synthetic small molecule characterized by a D-alanine residue linked via an amide bond to the 1-adamantyl group. The adamantyl moiety, a rigid bicyclic hydrocarbon, enhances lipophilicity and membrane permeability, making it a valuable scaffold in medicinal chemistry for improving drug stability and bioavailability .

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

(2R)-N-(1-adamantyl)-2-aminopropanamide

InChI

InChI=1S/C13H22N2O/c1-8(14)12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7,14H2,1H3,(H,15,16)/t8-,9?,10?,11?,13?/m1/s1

InChI Key

YPWCXZASIZMJJS-SEOMOHDOSA-N

Isomeric SMILES

C[C@H](C(=O)NC12CC3CC(C1)CC(C3)C2)N

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

D-Alanine 1-Adamantyl Amide is primarily recognized for its potential as a pharmaceutical agent. The incorporation of the adamantyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for drug design.

  • Antiviral Properties : Research has indicated that derivatives of D-Alanine can exhibit antiviral activity. For instance, compounds similar to D-Alanine have been explored for their effectiveness against various viral infections due to their ability to inhibit viral replication mechanisms .
  • Neuroprotective Effects : Studies have shown that D-amino acids, including D-Alanine, can play a role in neuroprotection. They may help modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated, particularly its effectiveness against bacterial pathogens.

  • Mechanism of Action : D-Alanine is known to be a crucial component in bacterial cell wall synthesis. Its derivatives can interfere with the biosynthesis pathways of peptidoglycan, leading to bacterial cell lysis. This mechanism positions this compound as a candidate for developing novel antibiotics .
  • Research Findings : In vitro studies have demonstrated that compounds containing D-Alanine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The adamantyl moiety contributes to enhanced binding affinity to bacterial targets, increasing efficacy .

Biochemical Research Tool

This compound serves as an important biochemical tool in research settings.

  • Substrate for Enzymatic Reactions : It can act as a substrate for various enzymes, including transaminases and oxidases. This property is exploited in synthetic biology and metabolic engineering to produce valuable compounds through biocatalytic processes .
  • Radiotracer Development : The unique properties of D-Alanine make it suitable for use in positron emission tomography (PET) imaging. Research has focused on developing radiolabeled versions of D-Alanine that can selectively target bacterial infections in vivo, providing insights into infection dynamics and treatment efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of D-Alanine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that certain derivatives exhibited significant antibacterial activity, with minimal inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting potential for new therapeutic agents.

Case Study 2: Neuroprotective Mechanisms

In a model of neurodegeneration, D-Alanine was shown to reduce oxidative stress markers and improve neuronal survival rates. This suggests its potential application in developing treatments for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Features

  • D-Alanine 1-Adamantyl Amide: Combines the chiral D-alanine residue with the hydrophobic 1-adamantyl group. The D-configuration may confer resistance to proteolytic degradation, as seen in bacterial D-aminopeptidases .
  • Adamantyl Carbothioamides : Replace the amide oxygen with sulfur (e.g., compounds 5a–e, 10a–b in ), altering electronic properties and binding affinities .
  • N-(Adamantan-1-yl)-2-aminobenzamide: Incorporates an aromatic benzamide group, enhancing π-π stacking interactions in enzyme binding pockets .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight logP* Solubility (Water)
This compound C₁₃H₂₂N₂O₂ 238.33 ~3.5 Low
N-(1-Adamantyl)acetamide C₁₂H₁₉NO 193.28 2.8 Moderate
Carbothioamide 5a () C₁₅H₂₃N₃S 289.43 4.1 Very Low
N-(Adamantan-1-yl)-2-aminobenzamide C₁₇H₂₂N₂O 270.38 3.9 Low

*Estimated using fragment-based methods. Adamantyl derivatives generally exhibit high logP due to hydrophobicity .

Preparation Methods

Reaction Mechanism and Procedure

The classical approach to synthesizing D-Alanine 1-Adamantyl Amide involves a two-step process where phosphorous trichloride (PCl₃) facilitates the activation of the carboxylic acid group in D-alanine. In the first stage, 1-adamantylamine reacts with PCl₃ in an inert solvent such as toluene or dichloromethane, forming an intermediate phosphoramidate complex. Subsequent addition of D-alanine initiates nucleophilic acyl substitution, yielding the desired amide.

Key steps include:

  • Solvent Selection : Non-polar solvents like toluene minimize side reactions by stabilizing the intermediate.

  • Stoichiometry : A PCl₃-to-amine ratio of 0.4–0.5 mol/mol optimizes intermediate formation without excessive byproduct generation.

  • Temperature Control : Initial mixing at room temperature followed by reflux (110–120°C) ensures complete conversion.

Optimization and Challenges

Yields for this method typically range from 60% to 75%, contingent on rigorous exclusion of moisture. A notable limitation is the formation of meta-phosphorous acid (HPO₃) as a byproduct, which complicates purification. Washing the reaction mixture with aqueous sodium hydroxide (5%) and hydrochloric acid (1 M) effectively removes residual phosphorous species.

Table 1: Classical Amidation Performance Under Varied Conditions

SolventTemperature (°C)PCl₃ Equiv.Yield (%)Purity (%)
Toluene1100.56892
Dichloromethane400.45585
Hexane1000.66288

Acyl Fluoride-Mediated Coupling for Sterically Hindered Systems

Overcoming Steric Limitations

Electron-deficient amines like 1-adamantylamine often resist conventional coupling due to poor nucleophilicity. Generating D-alanine’s acyl fluoride derivative (via reaction with cyanuric fluoride) prior to amidation circumvents this issue. The activated fluoride intermediate reacts efficiently with adamantylamine at elevated temperatures (60–80°C), achieving yields up to 85%.

Protocol and Advantages

  • Acyl Fluoride Formation : D-alanine is treated with cyanuric fluoride (1.2 equiv) in dimethylformamide (DMF) at 0°C for 30 minutes.

  • Coupling Phase : Addition of 1-adamantylamine and heating to 80°C for 12 hours drives the reaction to completion.

  • Workup : Neutralization with Amberlyst A-26(OH) resin followed by filtration eliminates excess reagents.

This method excels in preserving stereochemical integrity, with enantiomeric excess (ee) exceeding 98%. However, the use of moisture-sensitive reagents necessitates anhydrous conditions throughout.

Boron Trifluoride Etherate-Assisted Direct Synthesis

One-Pot Methodology

A streamlined approach employs boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst, enabling direct coupling of D-alanine and 1-adamantylamine without pre-activation. The protocol involves:

  • Reagent Mixing : Combining equimolar amounts of D-alanine, 1-adamantylamine, and BF₃·OEt₂ (2.0 equiv) in acetonitrile.

  • Heating : Reaction at 100°C for 24 hours in a sealed tube.

  • Purification : Sequential washes with NaHCO₃ and HCl remove unreacted starting materials.

Yield and Scalability

This method achieves moderate yields (50–65%) but offers operational simplicity. Scaling to gram quantities is feasible, though prolonged reaction times may degrade the adamantyl group.

Table 2: Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Reaction Time (h)Stereochemical Control
Classical Amidation68928Moderate
Acyl Fluoride Coupling859512Excellent
Boron-Mediated609024Good

Mechanistic Insights and Side Reactions

Competing Pathways in Classical Amidation

Phosphorous trichloride-mediated reactions risk forming N-phosphorylated byproducts if stoichiometry deviates from optimal ranges. Excess PCl₃ leads to over-activation of the amine, reducing amide yield.

Hydrolytic Stability of Acyl Fluorides

While acyl fluorides are less prone to hydrolysis than chlorides, trace water during coupling can generate D-alanine, necessitating stringent drying of solvents and reagents.

Industrial and Laboratory-Scale Considerations

Cost-Benefit Analysis

  • Classical Method : Low reagent costs but high purification overhead due to HPO₃ removal.

  • Acyl Fluoride : Higher yields justify the expense of cyanuric fluoride in small-scale syntheses.

  • Boron-Mediated : Ideal for high-throughput screening due to minimal steps.

Environmental Impact

Phosphorous trichloride generates corrosive HCl gas, requiring scrubbers. Boron trifluoride, though less hazardous, demands careful disposal due to its ozone-depleting potential .

Q & A

Advanced Research Question

  • Murine Infection Models : Administering the compound to M. smegmatis-infected mice and measuring bacterial load reduction in organs (e.g., spleen, lungs) over 14 days .
  • Pharmacokinetic Profiling : Using LC-MS to track plasma concentrations, half-life (t₁/₂), and tissue distribution.
  • Toxicity Screening : Assessing renal/hepatic function markers (e.g., ALT, creatinine) to identify dose-limiting effects.

How can computational modeling guide the design of this compound derivatives with enhanced binding affinity to bacterial targets?

Advanced Research Question

  • Molecular Docking : Simulating interactions between adamantyl derivatives and the D-alanine racemase active site (e.g., using AutoDock Vina).
  • QSAR Analysis : Correlating substituent electronegativity or steric bulk with inhibitory potency across a library of analogs.
  • Free Energy Calculations : Predicting binding energy changes (ΔΔG) for mutations in the enzyme’s substrate-binding pocket .

Notes on Methodological Rigor

  • Data Contradictions : Address discrepancies (e.g., unexpected resistance phenotypes) by integrating genetic, biochemical, and structural data .
  • Experimental Controls : Include wild-type strains and vehicle-treated groups in enzyme assays and in vivo studies to normalize results .
  • Statistical Validation : Apply ANOVA or nonparametric tests (e.g., Kruskal-Wallis) for multi-group comparisons in pharmacokinetic or efficacy data.

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